![molecular formula C15H23NO2 B14491209 3-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]propan-1-ol CAS No. 65021-86-5](/img/structure/B14491209.png)
3-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]propan-1-ol is a chemical compound that features a pyrrolidine ring substituted with a 4-ethoxyphenyl group and a propanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-ethoxybenzaldehyde with pyrrolidine to form an intermediate, which is then subjected to reductive amination with 3-chloropropanol under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]propan-1-one, while reduction could produce 3-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]propan-1-amine .
Aplicaciones Científicas De Investigación
3-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 3-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and ethoxyphenyl group contribute to its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating certain enzymes, leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1-Methylpyrrolidin-2-yl)propan-1-ol
- 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol
- 2-Amino-3-hydroxy-3-(pyridin-4-yl)-1-(pyrrolidin-1-yl)propan-1-one
Uniqueness
3-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]propan-1-ol is unique due to the presence of the ethoxyphenyl group, which imparts distinct physicochemical properties and biological activity compared to other similar compounds. This structural feature may enhance its potential as a therapeutic agent or a research tool .
Propiedades
Número CAS |
65021-86-5 |
|---|---|
Fórmula molecular |
C15H23NO2 |
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
3-[1-(4-ethoxyphenyl)pyrrolidin-2-yl]propan-1-ol |
InChI |
InChI=1S/C15H23NO2/c1-2-18-15-9-7-14(8-10-15)16-11-3-5-13(16)6-4-12-17/h7-10,13,17H,2-6,11-12H2,1H3 |
Clave InChI |
NTRIHINJZIXNIR-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N2CCCC2CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


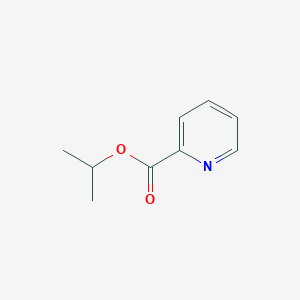
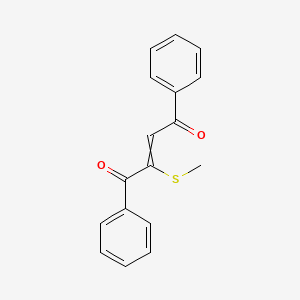
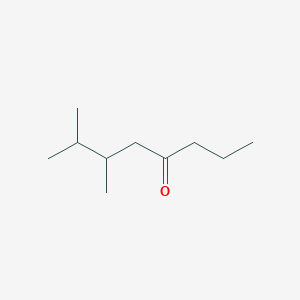
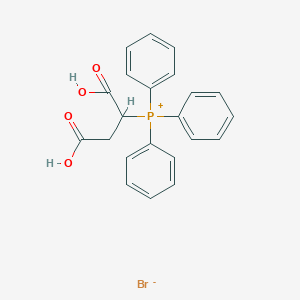
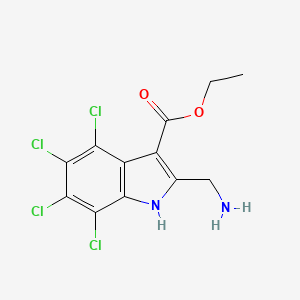

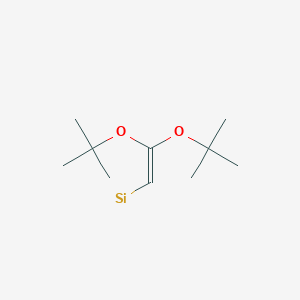
![7-Chloro-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B14491166.png)
![4-[2-(2-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14491171.png)
![Benzothiazolium, 3-ethyl-2-[2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-1-butenyl]-6-methyl-, iodide](/img/structure/B14491179.png)
![3,3',4,4'-Tetrahydro[6,6'-bi-2lambda~6~,1-benzothiazine]-2,2,2',2'(1H,1'H)-tetrone](/img/structure/B14491182.png)
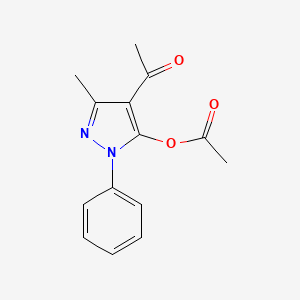
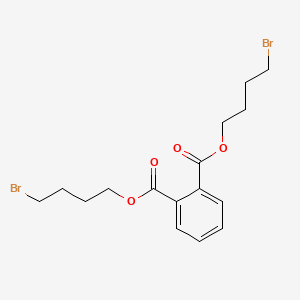
![2,2'-Sulfonylbis[5-(diacetylamino)benzene-1-sulfonic acid]](/img/structure/B14491202.png)
